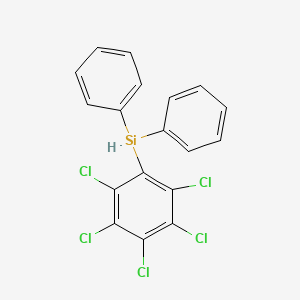
Diphenyl(pentachlorophenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl(pentachlorophenyl)silane is an organosilicon compound with the molecular formula C18H11Cl5Si. It is characterized by the presence of two phenyl groups and one pentachlorophenyl group attached to a silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl(pentachlorophenyl)silane can be synthesized through the reaction of diphenylchlorosilane with pentachlorophenylmagnesium bromide in a Grignard reaction. The reaction is typically carried out in an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then quenched with water and the product is extracted using an organic solvent .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Diphenyl(pentachlorophenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with fewer substituents.
Substitution: The phenyl or pentachlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
Diphenyl(pentachlorophenyl)silane has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty polymers, coatings, and adhesives
Mechanism of Action
The mechanism by which diphenyl(pentachlorophenyl)silane exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and other electronegative elements, making it a versatile reagent in chemical reactions. The phenyl and pentachlorophenyl groups can participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and properties .
Comparison with Similar Compounds
Similar Compounds
Diphenylsilane: Similar in structure but lacks the pentachlorophenyl group.
Triphenylsilane: Contains three phenyl groups attached to silicon.
Phenylsilane: Contains one phenyl group attached to silicon.
Uniqueness
Diphenyl(pentachlorophenyl)silane is unique due to the presence of the pentachlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired .
Properties
CAS No. |
16030-05-0 |
|---|---|
Molecular Formula |
C18H11Cl5Si |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl)-diphenylsilane |
InChI |
InChI=1S/C18H11Cl5Si/c19-13-14(20)16(22)18(17(23)15(13)21)24(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,24H |
InChI Key |
RWTCQQKCMNWWEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















